molecular formula C11H14O2 B13356710 2-(2-Ethyl-6-methylphenyl)acetic acid

2-(2-Ethyl-6-methylphenyl)acetic acid

Cat. No.: B13356710
M. Wt: 178.23 g/mol
InChI Key: QAWYZDHDVDZFRE-UHFFFAOYSA-N
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Description

2-(2-Ethyl-6-methylphenyl)acetic acid is an organic compound with the molecular formula C11H14O2. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-ethyl-6-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-6-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethyl-6-methylbenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as the preparation of the starting materials, the reaction under controlled temperature and pressure, and the purification of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-6-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(2-Ethyl-6-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-6-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenyl)acetic acid
  • 2-(2-Ethylphenyl)acetic acid
  • 2-(2-Isopropylphenyl)acetic acid

Uniqueness

2-(2-Ethyl-6-methylphenyl)acetic acid is unique due to the presence of both ethyl and methyl substituents on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-ethyl-6-methylphenyl)acetic acid

InChI

InChI=1S/C11H14O2/c1-3-9-6-4-5-8(2)10(9)7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13)

InChI Key

QAWYZDHDVDZFRE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1CC(=O)O)C

Origin of Product

United States

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